SIRT2 Deacetylase Inhibition: MIND4-21 vs. Parent Compound MIND4 – 8.3-Fold Potency Differential
MIND4-21 (the target compound) demonstrates an IC50 of 10,000 nM against human recombinant SIRT2 in the Flour de Lys fluorescent biochemical assay. In contrast, the parent compound MIND4—a structurally related analog from the same patent series—exhibits an IC50 of 1,200 nM in the identical assay format [1]. This 8.3-fold difference in potency quantitatively demonstrates that the 4-nitrophenylmethylsulfanyl substituent at the 3-position significantly attenuates SIRT2 inhibitory activity compared to the optimized substituent in MIND4. This difference is not trivial: for users requiring potent SIRT2 inhibition, MIND4-21 would be a suboptimal selection, whereas for applications seeking attenuated SIRT2 engagement (e.g., to dissect SIRT2-dependent vs. SIRT2-independent NRF2 activation), MIND4-21 provides a useful intermediate potency profile.
| Evidence Dimension | SIRT2 deacetylase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | MIND4 (parent compound): IC50 = 1,200 nM (1.2 µM) |
| Quantified Difference | 8.3-fold weaker SIRT2 inhibition for MIND4-21 relative to MIND4 |
| Conditions | Flour de Lys fluorescent biochemical assay in 96-well format; human recombinant SIRT2 enzyme; as described in US9737525 and BindingDB entries BDBM333459 and BDBM333453 |
Why This Matters
Procurement decisions for SIRT2-targeting tool compounds require precise potency calibration; the 8.3-fold difference between MIND4-21 and MIND4 dictates which compound is appropriate for dose-response studies seeking specific levels of target engagement.
- [1] BindingDB Entry BDBM333459 (MIND4-21, IC50 10,000 nM against SIRT2) and BindingDB Entry BDBM333453 (MIND4, IC50 1,200 nM against SIRT2). Flour de Lys fluorescent biochemical assay. View Source
